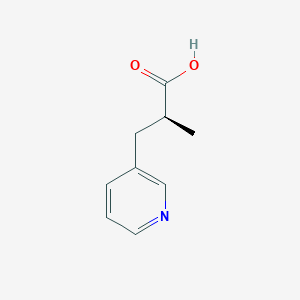

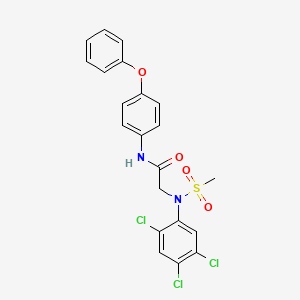

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, also known as NDA, is a fluorescent dye that has been widely used in scientific research. It has been used in a variety of applications, including as a probe for measuring pH, as a fluorescent marker for DNA, and as a tool for studying protein-protein interactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is used in organic synthesis . It’s particularly important because it possesses an N, O-bidentate directing group, which is potentially suitable for metal-catalyzed C-H bond functionalization reactions . This means it can be used to control which C-H bond undergoes activation or cleavage, a key challenge in functionalization of C-H bonds .

Bidentate Directing Groups

The compound is used in the development of bidentate directing groups . These groups play a key role in chelation-assistance, which promotes the formation of cyclometallated complexes . The thermodynamic stability of these complexes determines which C-H bonds are cleaved and thus functionalized .

C-H Bond Functionalization

The compound is used in C-H bond functionalization . This is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals, making it an environmentally benign approach .

Synthesis of Benzamides

The compound is used in the synthesis of benzamides . Benzamides are a class of compounds that have a wide range of applications, including use as antipsychotic drugs and in the treatment of gastroesophageal reflux disease .

Chelation-Assistance

The compound is used in chelation-assistance . This process promotes the formation of cyclometallated complexes, which are important in various chemical reactions .

Green Science

The compound is used in green science . Its use in C-H bond functionalization could lead to a reduction in waste and saving of materials/chemicals, making it an environmentally friendly approach .

Mecanismo De Acción

Biochemical Pathways

It is possible that the compound could affect pathways involving electron-rich alkenes, as suggested by studies on similar compounds

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with targets.

Propiedades

IUPAC Name |

7-nitro-9,10-dioxoanthracene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7NO6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEWKTNBPDGJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2957937.png)

![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)

![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)

![1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2957942.png)

![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)